メクセノン

説明

. 紫外線放射を遮断する能力があるため、さまざまな化粧品や医薬品に貴重な成分として注目されています。

科学的研究の応用

メクセノンは、さまざまな分野における用途について広く研究されてきました。

化学: ポリマーやコーティングの光安定剤として使用され、紫外線放射に対する耐性を向上させています。

生物学: 紫外線誘発性損傷から細胞を保護する可能性について調査されています。

医学: 紫外線遮断特性により、皮膚がんやその他の皮膚関連疾患の予防における役割が検討されています。

作用機序

メクセノンは、紫外線放射を吸収して熱としてエネルギーを散逸することで作用し、紫外線が皮膚に浸透して損傷を引き起こすのを防ぎます。 血管透過性と急性肺損傷を防ぐために不可欠な、結合タンパク質のダウンレギュレーションとVE-カドヘリンのリン酸化を抑制することにより、内皮細胞バリアを安定化させます .

類似化合物:

ベンゾフェノン-3 (オキシベンゾン): 日焼け止め剤に使用される別のベンゾフェノン誘導体。

ベンゾフェノン-4 (スリスベンゾン): 日焼け止め剤や化粧品に使用される水溶性ベンゾフェノン誘導体。

ベンゾフェノン-8 (ジオキシベンゾン): 強い紫外線遮断特性で知られています。

メクセノンの独自性: メクセノンは、効果的な紫外線吸収と光安定性を提供する独自の分子構造を持つため、ユニークです。 内皮細胞バリアを安定化させ、血管透過性を防ぐ能力は、他のベンゾフェノン誘導体とは異なります .

生化学分析

Biochemical Properties

Mexenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with VE-cadherin, a protein crucial for maintaining endothelial cell junctions . Mexenone suppresses the phosphorylation of VE-cadherin, thereby stabilizing endothelial cell barriers and reducing vascular permeability . This interaction is particularly important in the context of inflammatory responses, where mexenone helps to prevent excessive vascular leakage and edema .

Cellular Effects

Mexenone has profound effects on various cell types and cellular processes. In endothelial cells, mexenone stabilizes cell junctions and prevents the downregulation of junctional proteins induced by inflammatory stimuli . This stabilization helps to maintain the integrity of the endothelial barrier, reducing the risk of vascular permeability and subsequent tissue damage . Additionally, mexenone influences cell signaling pathways by inhibiting the phosphorylation of VE-cadherin, which is a key event in the disruption of endothelial junctions . This inhibition helps to preserve cell function and prevent the detrimental effects of excessive inflammation .

Molecular Mechanism

At the molecular level, mexenone exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms of action is the inhibition of VE-cadherin phosphorylation . By blocking this phosphorylation, mexenone prevents the disassembly of endothelial cell junctions, thereby maintaining the integrity of the endothelial barrier . This action is crucial in preventing vascular permeability and the associated complications in conditions such as sepsis . Additionally, mexenone may influence gene expression related to endothelial cell function, further contributing to its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mexenone have been observed to change over time. Studies have shown that mexenone can effectively block vascular permeability and acute lung injury in mice when administered prior to inflammatory stimuli . The stability of mexenone and its ability to maintain its protective effects over time are crucial for its potential therapeutic applications . Long-term studies have indicated that mexenone remains effective in stabilizing endothelial barriers and preventing tissue damage over extended periods .

Dosage Effects in Animal Models

The effects of mexenone vary with different dosages in animal models. In studies involving mice, mexenone has been shown to effectively block vascular permeability and acute lung injury at specific dosages . Higher doses may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have been observed, where the protective effects of mexenone are maximized at certain concentrations, beyond which no additional benefits are observed .

Metabolic Pathways

Mexenone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may affect its efficacy and stability, with certain metabolic pathways potentially enhancing or diminishing its protective effects . Understanding these pathways is crucial for optimizing the use of mexenone in therapeutic applications and ensuring its effectiveness in clinical settings .

Transport and Distribution

Within cells and tissues, mexenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of mexenone, affecting its overall efficacy . The compound’s ability to reach target sites and maintain its protective effects is dependent on its transport and distribution mechanisms .

Subcellular Localization

Mexenone’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for mexenone to exert its protective effects on endothelial cells and maintain the integrity of the endothelial barrier . Understanding the subcellular distribution of mexenone can provide insights into its mechanisms of action and potential therapeutic applications .

準備方法

合成経路と反応条件: メクセノンは、アルミニウムクロリドなどのルイス酸触媒の存在下、2-ヒドロキシ-4-メトキシアセトフェノンを4-メチルベンゾイルクロリドでフリーデル・クラフツアシル化することにより合成できます。この反応は通常、無水条件下で行われ、副反応を避けるために温度制御が慎重に行われます。

工業生産方法: 工業現場では、メクセノンの生産には、反応物が制御された条件下で混合される大型バッチ反応器が使用されます。反応混合物は、再結晶やクロマトグラフィーなどの精製プロセスを経て、高純度のメクセノンが得られます。

反応の種類:

酸化: メクセノンは、特にメトキシ基とヒドロキシル基で酸化反応を起こし、キノンを生成します。

還元: メクセノンの還元により、対応するアルコールまたは炭化水素が生成されます。

置換: メクセノンは、芳香族環がさまざまな求電子剤によって置換される求電子性芳香族置換反応に参加できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン、ニトロ基、またはスルホン酸などの求電子剤は、酸性または塩基性条件下で導入できます。

生成される主要な生成物:

酸化: キノンおよびその他の酸化誘導体。

還元: アルコールと炭化水素。

置換: メクセノンのハロゲン化、ニトロ化、またはスルホン化誘導体。

類似化合物との比較

Benzophenone-3 (Oxybenzone): Another benzophenone derivative used in sunscreens.

Benzophenone-4 (Sulisobenzone): A water-soluble benzophenone derivative used in sunscreens and cosmetics.

Benzophenone-8 (Dioxybenzone): Known for its strong ultraviolet-blocking properties.

Uniqueness of Mexenone: Mexenone is unique due to its specific molecular structure, which provides effective ultraviolet absorption and photostability. Its ability to stabilize endothelial cell barriers and prevent vascular permeability sets it apart from other benzophenone derivatives .

特性

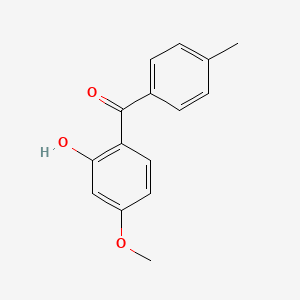

IUPAC Name |

(2-hydroxy-4-methoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)15(17)13-8-7-12(18-2)9-14(13)16/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVGBKJNTFCUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046242 | |

| Record name | Mexenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Solid | |

CAS No. |

1641-17-4 | |

| Record name | 2-Hydroxy-4-methoxy-4′-methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexenone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1641-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mexenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mexenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET1UGF4A0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-4-methoxy-4'-methylbenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98 °C (208 °F) | |

| Record name | 2-Hydroxy-4-methoxy-4'-methylbenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。